N-Boc-N-bis(PEG3-azide)
CAS No.: 1258939-38-6
Cat. No.: VC0536797
Molecular Formula: C21H41N7O8
Molecular Weight: 519.6
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1258939-38-6 |
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Molecular Formula | C21H41N7O8 |
Molecular Weight | 519.6 |
IUPAC Name | tert-butyl N,N-bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C21H41N7O8/c1-21(2,3)36-20(29)28(6-10-32-14-18-34-16-12-30-8-4-24-26-22)7-11-33-15-19-35-17-13-31-9-5-25-27-23/h4-19H2,1-3H3 |
Standard InChI Key | QFOPRIUYDMJUNP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
N-Boc-N-bis(PEG3-azide) is a branched PEG derivative characterized by two terminal azide groups and a tert-butyloxycarbonyl (Boc) protected amino group . This compound possesses distinctive structural and chemical properties that make it valuable for various chemical biology applications.
Physical and Chemical Characteristics
The compound exhibits the following fundamental properties:
Property | Value |
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CAS Number | 1258939-38-6 |
Molecular Formula | C21H41N7O8 |
Molecular Weight | 519.60 Da |
IUPAC Name | tert-butyl N,N-bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |
Appearance | Solid at room temperature |
LogP | 2 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 12 |
Rotatable Bonds | 26 |
These properties are derived from the compound's chemical structure, which features PEG chains with terminal azide functionalities and a central Boc-protected nitrogen .
Functional Applications
N-Boc-N-bis(PEG3-azide) serves multiple purposes in chemical biology and drug discovery, with its bifunctional nature enabling diverse applications.
Role in Click Chemistry
One of the primary applications of N-Boc-N-bis(PEG3-azide) lies in click chemistry reactions. The terminal azide groups enable:
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Copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups
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Strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups
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PEGylation of biomolecules via these bioorthogonal reactions
These click chemistry capabilities make N-Boc-N-bis(PEG3-azide) valuable for bioconjugation strategies where selective, efficient, and biocompatible reactions are required.
Application in PROTAC Development
N-Boc-N-bis(PEG3-azide) has emerged as a significant component in the development of Proteolysis Targeting Chimeras (PROTACs) :
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PROTACs are heterobifunctional molecules containing two ligands connected by a linker
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One ligand targets an E3 ubiquitin ligase, while the other binds to a protein of interest
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N-Boc-N-bis(PEG3-azide) serves as a PEG-based linker in PROTAC synthesis
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The compound helps establish the optimal spatial arrangement between the two protein-binding moieties
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This arrangement facilitates the formation of a ternary complex that promotes ubiquitination and subsequent proteasomal degradation of the target protein
PROTACs exploit the cellular ubiquitin-proteasome system to achieve selective degradation of target proteins, representing an innovative approach in drug discovery .
Advantages as a Bioconjugation Linker
N-Boc-N-bis(PEG3-azide) offers several advantages as a bioconjugation linker:
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The PEG backbone provides water solubility and reduces immunogenicity
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The dual azide functionality enables bifunctional conjugation strategies
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The Boc-protected amino group offers an additional derivatization site after deprotection under acidic conditions
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Its non-cleavable nature provides stability in biological environments
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The flexible PEG chains can enhance pharmacokinetic properties of conjugated molecules
For in vivo applications, N-Boc-N-bis(PEG3-azide) can be formulated using various vehicles, including DMSO:Tween 80:Saline mixtures or DMSO:PEG300:Tween 80:Saline combinations .
Synthetic Considerations and Reactivity
Understanding the synthetic aspects and reactivity profile of N-Boc-N-bis(PEG3-azide) is essential for its application in chemical biology research.
Reactivity Profile
The reactivity of N-Boc-N-bis(PEG3-azide) is characterized by:
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The azide groups readily participate in 1,3-dipolar cycloaddition reactions with alkynes
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The Boc-protected amine can be deprotected under acidic conditions (typically TFA or HCl solutions)
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The resulting free amine can then be further functionalized through amide coupling or other reactions
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The PEG backbone remains stable under most reaction conditions, including click chemistry protocols
Research Applications
N-Boc-N-bis(PEG3-azide) has found applications in various research contexts, particularly in the development of targeted protein degradation therapeutics and bioconjugates.
PROTAC Development
In PROTAC development, N-Boc-N-bis(PEG3-azide) serves as a linker with several advantages:
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The PEG backbone provides appropriate spacing between the E3 ligase ligand and the target protein ligand
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The flexibility of the PEG chains allows for optimal positioning of the two binding moieties
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The azide functionalities enable modular assembly of PROTACs through click chemistry
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The length of the PEG linker can influence the efficacy of target protein degradation
PROTACs represent a promising therapeutic approach by exploiting the intracellular ubiquitin-proteasome system to selectively degrade disease-causing proteins .
Bioconjugation Applications
The compound has been utilized in various bioconjugation strategies:
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PEGylation of proteins and peptides to improve their pharmacokinetic properties
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Creation of multifunctional bioconjugates through orthogonal click chemistry reactions
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Development of imaging probes by connecting fluorophores to targeting moieties
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Synthesis of antibody-drug conjugates and other targeted therapeutics
Comparison with Related Compounds
To provide context, it is valuable to compare N-Boc-N-bis(PEG3-azide) with related PEG-based linkers:
Compound | Functional Groups | Applications | Advantages |
---|---|---|---|
N-Boc-N-bis(PEG3-azide) | Two azides, Boc-amine | PROTAC linkers, Click chemistry | Bifunctional, protected amine |
Azido-PEG4-t-butyl ester | Azide, t-butyl ester | Bioconjugation | Hydrolyzable ester group |
TCO-PEG3-aldehyde | Trans-cyclooctene, aldehyde | Bioorthogonal labeling | Rapid tetrazine ligation |
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS | DBCO, Biotin, NHS ester | Protein labeling | Triple functionality |
Amino-ethyl-SS-PEG3-NHBoc | Amine, disulfide, Boc-amine | Cleavable conjugates | Reducible disulfide linkage |
This comparison highlights the unique position of N-Boc-N-bis(PEG3-azide) among PEG-based linkers for chemical biology applications .
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